N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide
Overview
Description
N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.10923335 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Molecular Interactions
Research has focused on the synthesis and properties of compounds related to N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide. For instance, the study of doubly dearomatising intramolecular coupling of a nucleophilic and an electrophilic heterocycle discusses the cyclisation of isonicotinamides, yielding spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised (H. Brice & J. Clayden, 2009). Such reactions contribute to the understanding of molecular interactions and the development of novel synthetic pathways.
Sensor Development
A study on a highly selective colorimetric sensor for cysteine and homocysteine based on a new photochromic diarylethene describes the synthesis of a compound that changes color upon interaction with cysteine/homocysteine, highlighting the potential of similar compounds in sensor development (C. Zheng et al., 2013). This research indicates the applicability of such compounds in creating sensitive and selective sensors for bioactive molecules.
DNA Methylation Studies
Another application is found in the study of methylation of deoxyribonucleic acid by N-methyl-N'-nitro-N-nitrosoguanidine, exploring the influence of cellular thiol concentrations on methylation extent, with implications for understanding DNA modifications and the role of thiols in cellular processes (P. D. Lawley & Carolyn J. Thatcher, 1970).
Molecular Assemblies and Coordination Chemistry
Research on adducts of dimethyltin dichloride with N,N-dimethylpicolinamide, -nicotinamide, -isonicotinamide, and their thio-derivatives investigates the stereochemistry and molecular assemblies formed by these compounds, providing insights into coordination chemistry and the design of molecular materials (G. Matsubayashi et al., 1971).
Properties
IUPAC Name |
N-[3-cyano-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-12-4-5-16(10-13(12)2)18-14(3)25-20(17(18)11-21)23-19(24)15-6-8-22-9-7-15/h4-10H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVSJKMUEYXCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.